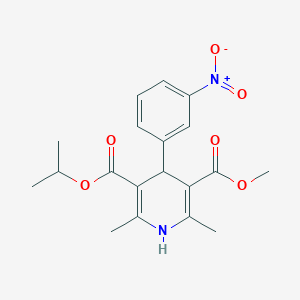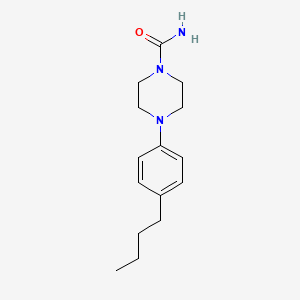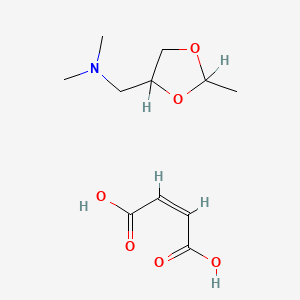
Methamilane maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methamilane maleate is a muscarinic agonist with the molecular formula C7H15NO2.C4H4O4 . It is known for its pharmacological properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methamilane maleate involves the reaction of methamilane with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired maleate salt. The process involves dissolving methamilane in an appropriate solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Methamilane maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Methamilane maleate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: this compound is used in studies involving muscarinic receptors and their role in biological processes.
Medicine: The compound is investigated for its potential therapeutic effects and pharmacological properties.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Methamilane maleate exerts its effects by acting as a muscarinic agonist. It binds to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets include muscarinic receptors in the central and peripheral nervous systems .
Comparación Con Compuestos Similares
Similar Compounds
Methenamine: A heterocyclic organic compound used as a urinary tract antiseptic.
Methenamine mandelate: A salt form of methenamine used for the prevention of urinary tract infections.
Methenamine hippurate: Another salt form of methenamine with similar applications.
Uniqueness
Methamilane maleate is unique due to its specific action as a muscarinic agonist, which distinguishes it from other similar compounds like methenamine and its salts. While methenamine and its derivatives are primarily used for their antibacterial properties, this compound is studied for its pharmacological effects on muscarinic receptors.
Propiedades
Número CAS |
22199-72-0 |
|---|---|
Fórmula molecular |
C11H19NO6 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N,N-dimethyl-1-(2-methyl-1,3-dioxolan-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO2.C4H4O4/c1-6-9-5-7(10-6)4-8(2)3;5-3(6)1-2-4(7)8/h6-7H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
SEWQLWXCSBFFEF-BTJKTKAUSA-N |
SMILES isomérico |
CC1OCC(O1)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC1OCC(O1)CN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
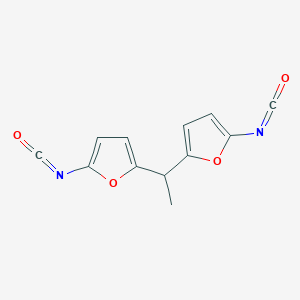

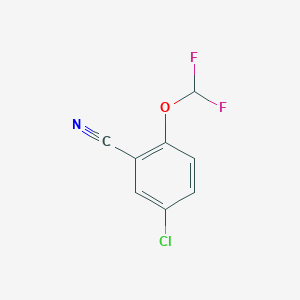
![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
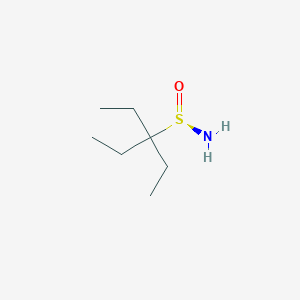
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
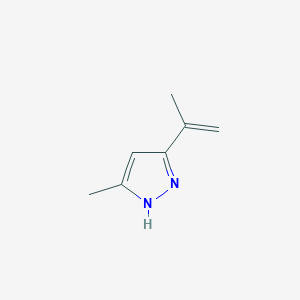
![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)

![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
